molecular formula C21H20N4O6 B11117302 methyl {(3Z)-3-[2-({[(2-methoxyphenyl)carbonyl]amino}acetyl)hydrazinylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate

methyl {(3Z)-3-[2-({[(2-methoxyphenyl)carbonyl]amino}acetyl)hydrazinylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate

Cat. No.: B11117302
M. Wt: 424.4 g/mol
InChI Key: PFUUHODAJBKVMH-UHFFFAOYSA-N
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Description

Methyl {(3Z)-3-[2-({[(2-methoxyphenyl)carbonyl]amino}acetyl)hydrazinylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a unique structure that includes an indole ring, a hydrazinylidene group, and a methoxyphenyl moiety, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl {(3Z)-3-[2-({[(2-methoxyphenyl)carbonyl]amino}acetyl)hydrazinylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate typically involves multiple steps:

    Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Hydrazinylidene Group: The hydrazinylidene group can be introduced by reacting the indole derivative with hydrazine hydrate in the presence of a suitable catalyst.

    Attachment of the Methoxyphenyl Moiety: The methoxyphenyl group can be attached through a coupling reaction, such as Suzuki coupling, using a palladium catalyst.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the hydrazinylidene group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxyphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium catalysts for coupling reactions, acid catalysts for esterification.

Major Products

    Oxidation: Oxidized derivatives of the indole ring.

    Reduction: Reduced forms of the hydrazinylidene group.

    Substitution: Functionalized derivatives of the methoxyphenyl group.

Scientific Research Applications

Chemistry

    Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.

    Catalysis: It may serve as a ligand in catalytic reactions.

Biology

    Biochemical Studies: The compound can be used to study enzyme interactions and biochemical pathways.

Medicine

    Drug Development:

Industry

    Material Science: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of methyl {(3Z)-3-[2-({[(2-methoxyphenyl)carbonyl]amino}acetyl)hydrazinylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate involves interactions with molecular targets such as enzymes and receptors. The indole ring can interact with aromatic residues in proteins, while the hydrazinylidene group can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl (Z)-2-chloro-2-[2-(4-methoxyphenyl)hydrazono]acetate: Similar structure but with a chloro group instead of the indole ring.

    2-Methoxyphenyl isocyanate: Contains the methoxyphenyl group but lacks the indole and hydrazinylidene groups.

Uniqueness

Methyl {(3Z)-3-[2-({[(2-methoxyphenyl)carbonyl]amino}acetyl)hydrazinylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate is unique due to its combination of an indole ring, hydrazinylidene group, and methoxyphenyl moiety

Properties

Molecular Formula

C21H20N4O6

Molecular Weight

424.4 g/mol

IUPAC Name

methyl 2-[2-hydroxy-3-[[2-[(2-methoxybenzoyl)amino]acetyl]diazenyl]indol-1-yl]acetate

InChI

InChI=1S/C21H20N4O6/c1-30-16-10-6-4-8-14(16)20(28)22-11-17(26)23-24-19-13-7-3-5-9-15(13)25(21(19)29)12-18(27)31-2/h3-10,29H,11-12H2,1-2H3,(H,22,28)

InChI Key

PFUUHODAJBKVMH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)NCC(=O)N=NC2=C(N(C3=CC=CC=C32)CC(=O)OC)O

Origin of Product

United States

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